molecular formula C8H10O2S B1522020 3-(Propan-2-yl)thiophene-2-carboxylic acid CAS No. 29488-31-1

3-(Propan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B1522020
CAS No.: 29488-31-1
M. Wt: 170.23 g/mol
InChI Key: CGMGPCMCOGRNSC-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)thiophene-2-carboxylic acid is a chemical compound. It has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .


Synthesis Analysis

Thiophene derivatives, such as this compound, have been synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The IUPAC name for this compound is 3-isopropyl-2-thiophenecarboxylic acid .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 170.23 . It has a melting point of 108-110°C . It is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Palladium-Catalyzed Perarylation

    3-thiophene- and 3-furancarboxylic acids undergo perarylation with cleavage of the three C-H bonds and decarboxylation in the presence of a palladium catalyst, yielding tetraarylated products in good yields. This process is pivotal for complex chemical synthesis and the development of new compounds (Nakano et al., 2008).

  • Rhodium-Catalyzed Alkenylation

    Thiophene-2-carboxylic acids undergo regioselective C3-alkenylation through a rhodium/silver-catalyzed oxidative coupling with alkenes without decarboxylation. This method is applicable to a wide range of substrates, contributing to versatile chemical synthesis (Iitsuka et al., 2013).

  • Ruthenium-Catalyzed Oxidative Vinylation

    Directed C-H bond cleavage in thiophene-2-carboxylic acids via ruthenium-catalyzed oxidative vinylation leads to 3-vinylated products. This process extends to various heteroarene carboxylic acids, showcasing its broad utility in chemical synthesis (Ueyama et al., 2011).

Material Science and Engineering

  • Synthesis of Polythiophene Derivatives

    Synthesizing thiophene derivatives for hybridized electrochemical DNA sensors demonstrates the role of 3-thiophene acetic acid derivatives in creating conductive polymer films. These films display specific electrochemical characteristics, making them suitable for biosensing applications (Kang et al., 2004).

  • Organic Sensitizers for Solar Cells

    Molecular engineering of organic sensitizers comprising 3-thiophene-2-yl groups for solar cell applications shows high incident photon to current conversion efficiency. This highlights the potential of such compounds in improving renewable energy technologies (Kim et al., 2006).

Crystal Engineering

  • Coordination Polymers with Thiophene Derivatives: The synthesis of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate showcases the utility of thiophene derivatives in crystal engineering, contributing to the understanding of material properties and potential applications in various fields (Xue et al., 2015).

Safety and Hazards

The safety information for 3-(Propan-2-yl)thiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Propan-2-yl)thiophene-2-carboxylic acid are not fully understood due to the limited information available. Thiophene-based analogs, which include this compound, have been studied extensively and are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence a variety of biological effects, making them a potential class of biologically active compounds .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Molecules with the thiophene ring system, which includes this compound, have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

The specific molecular mechanism of action of this compound is not well understood due to the lack of detailed studies on this compound. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

3-propan-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGPCMCOGRNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29488-31-1
Record name 3-(propan-2-yl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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